molecular formula C29H32N2O2S B14949247 Nonyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate

Nonyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate

Cat. No.: B14949247
M. Wt: 472.6 g/mol
InChI Key: MHWNXOYFAGAANL-UHFFFAOYSA-N
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Description

Nonyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a nonyl group, a cyano group, and a pyridine ring substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate typically involves the reaction of nonyl bromide with [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Nonyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) are typical reagents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Nonyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Nonyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl [(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]acetate: Similar structure but with a methyl group instead of a nonyl group.

    2-(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(2-methyl-4-nitrophenyl)propanamide: Contains a propanamide group and a nitrophenyl group.

Uniqueness

Nonyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate is unique due to the presence of the nonyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different alkyl or aryl groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C29H32N2O2S

Molecular Weight

472.6 g/mol

IUPAC Name

nonyl 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C29H32N2O2S/c1-2-3-4-5-6-7-14-19-33-28(32)22-34-29-26(21-30)25(23-15-10-8-11-16-23)20-27(31-29)24-17-12-9-13-18-24/h8-13,15-18,20H,2-7,14,19,22H2,1H3

InChI Key

MHWNXOYFAGAANL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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